molecular formula C21H21NO7 B12291055 6,7-dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one

6,7-dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one

Cat. No.: B12291055
M. Wt: 399.4 g/mol
InChI Key: ZPSPOYAHTOQXBP-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The compound 6,7-dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one represents a structurally intricate phthalideisoquinoline derivative. Its discovery is rooted in the broader exploration of benzylisoquinoline alkaloids, which began in the early 19th century with the isolation of morphine and related compounds. The phthalideisoquinoline subclass, characterized by a fused phthalide and isoquinoline moiety, gained prominence in the mid-20th century through the work of Manske and co-workers, who systematized synthetic routes for these alkaloids.

Modern advancements in directed metalation techniques and heterocyclic chemistry enabled the synthesis of complex derivatives like this compound. Key breakthroughs include the development of bromohomophthalic anhydride rearrangements, which facilitated the construction of the phthalide-a-carboxamide framework. The specific substitution pattern—featuring methoxy groups at positions 6 and 7 of the benzofuranone ring and a 1,3-dioxolo moiety on the tetrahydroisoquinoline system—reflects deliberate structural modifications to enhance electronic and steric properties for pharmacological or analytical applications.

Taxonomic Classification Within Alkaloid Derivatives

This compound belongs to the phthalideisoquinoline alkaloid family, a subgroup of benzylisoquinolines distinguished by a γ-lactone ring (phthalide) fused to an isoquinoline core. Its taxonomy is further refined by the presence of multiple oxygenated substituents:

  • Methoxy groups : At positions 4 (isoquinoline), 6, and 7 (benzofuranone).
  • 1,3-Dioxolo ring : A methylenedioxy bridge at positions 4 and 5 of the isoquinoline system.

The structural features align it with secophthalideisoquinolines, which retain an intact isoquinoline ring but lack the classical phthalide C-1 stereocenter. Table 1 summarizes its key taxonomic characteristics:

Table 1: Taxonomic Classification of the Compound

Feature Classification
Core structure Phthalideisoquinoline
Subclass Secophthalideisoquinoline
Substituents 6,7-Dimethoxy (benzofuranone); 4-Methoxy, 1,3-dioxolo (isoquinoline)
Biosynthetic origin Synthetic (non-natural)

Significance in Phthalide Isoquinoline Research

This compound exemplifies the structural diversity achievable through targeted synthetic modifications of phthalideisoquinolines. Its design incorporates three critical elements:

  • Methoxy groups : Electron-donating substituents that influence aromatic π-systems and hydrogen-bonding capacity.
  • 1,3-Dioxolo ring : Enhances metabolic stability and modulates lipophilicity.
  • Tetrahydroisoquinoline scaffold : Provides a rigid framework for stereochemical studies.

Recent applications include:

  • Synthetic intermediates : Serving as precursors for novel hemiacetal alkaloids via oxidative coupling or ring-opening reactions.
  • Analytical standards : Its distinct substitution pattern aids in the chromatographic identification of complex alkaloid mixtures, analogous to noscapine’s role in heroin profiling.
  • Structure-activity relationship (SAR) studies : Methoxy and dioxolo groups are probed for their effects on receptor binding and selectivity in neurological targets.

Ongoing research leverages advanced techniques like X-ray diffraction and quantum chemical calculations to elucidate its conformational preferences and electronic properties. These efforts underscore its utility as a model system for exploring the interplay between aromatic substitution and bioactivity in alkaloid chemistry.

Properties

IUPAC Name

6,7-dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO7/c1-24-12-5-4-11-15(18(12)25-2)21(23)29-17(11)16-14-10(6-7-22-16)8-13-19(20(14)26-3)28-9-27-13/h4-5,8,16-17,22H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSPOYAHTOQXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)C3C4=C(C5=C(C=C4CCN3)OCO5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reaction Strategies

Three-Component Synthesis Using Isatin, Tetrahydroisoquinoline, and Terminal Alkynes

A prominent method involves a three-component reaction between isatin (1a ), 1,2,3,4-tetrahydroisoquinoline (THIQ, 5a ), and terminal alkynes (3a ) under acid-catalyzed conditions. Benzoic acid (20 mol%) in toluene at 90°C for 16 hours yields the target compound (7aaa ) with 86% efficiency. The reaction proceeds via:

  • Spirooxindole Formation : Isatin and THIQ condense to form a spirooxindole intermediate.
  • C2–C3 Bond Cleavage : The spirooxindole undergoes cleavage to generate an isocyanate.
  • Nucleophilic Addition : A second THIQ molecule reacts with the isocyanate to form the final product.
Optimization Data (Table 1)
Entry Catalyst Solvent Temp (°C) Time (h) Yield (%)
1 TFA Toluene 50 22 72
4 PhCO₂H Toluene 80 18 84
11 PhCO₂H Toluene 90 16 86

Toluene outperformed solvents like MeCN, dioxane, and water due to its ability to stabilize intermediates. Elevated temperatures (90°C) enhanced reaction kinetics without side-product formation.

Four-Component Variants with Primary Amines

Expanding the protocol to include primary amines enables the synthesis of urea derivatives. For example, adding benzylamine to the three-component system produces 1-substituted-3-(2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)ureas, albeit in lower yields (45–60%). This highlights the versatility of the multicomponent approach for structural diversification.

Photocatalytic Synthesis

BenzoImidazo[2,1-a]Isoquinoline Derivatives

A patent by CN113444088A describes a photochemical method using visible light (blue LED) and a photocatalyst (e.g., Ru(bpy)₃²⁺). The reaction combines sulfonyl chlorides with tetrahydroisoquinoline precursors in the presence of a base (e.g., K₂CO₃) at room temperature. While the patent focuses on imidazo-isoquinoline hybrids, the conditions are adaptable to the target compound by modifying starting materials. Key advantages include:

  • Mild Conditions : Room temperature reactions reduce energy requirements.
  • Functional Group Tolerance : Electron-donating/withdrawing groups on substrates are compatible.

One-Pot Synthesis from Phenethylamine Precursors

Formylation and Cyclization

Patent CN110845410A outlines a one-pot synthesis starting from 3,4-dimethoxy phenethylamine. The process involves:

  • Formylation : Ethyl formate reacts with phenethylamine to form an intermediate imine.
  • Oxalyl Chloride Treatment : Introduces a carbonyl group, facilitating cyclization.
  • Phosphotungstic Acid Catalysis : Promotes ring closure to yield 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, a precursor to the target compound.
Key Parameters (Table 2)
Step Reagent Conditions Yield (%)
1 Ethyl formate 6 h, reflux 85
2 Oxalyl chloride 2 h, 10–20°C 78
3 H₃PW₁₂O₄₀ (catalyst) 3 h, MeOH, 5–10°C 75

This method achieves >99% purity and scales efficiently for industrial applications.

Modifications of Noscapine Derivatives

Demethylation and Functionalization

Noscapine, a natural alkaloid, serves as a precursor. Demethylation with NaN₃/NaI in DMF at 135°C yields 7-hydroxy-6-methoxy intermediates (8 ), which are further functionalized via alkylation or coupling reactions. For example:

  • Thiazole Coupling : Reacting 8 with 4-(chloromethyl)thiazol-2-amine introduces heterocyclic moieties, enhancing bioactivity.
  • Oxidation-Reduction Sequences : NaBH₄/BF₃·Et₂O reduces lactone groups to alcohols, enabling downstream modifications.

Comparative Analysis of Methods

Efficiency and Scalability (Table 3)

Method Yield (%) Temp (°C) Time (h) Scalability
Multicomponent 86 90 16 High
Photocatalytic 70–80 25 24 Moderate
One-Pot 75 10–20 11 Industrial
Noscapine Derivatization 65–78 135 12–24 Low

Multicomponent reactions offer the highest yields and scalability, whereas photocatalytic methods excel in mild conditions but require specialized equipment.

Mechanistic Insights

Acid-Catalyzed Pathways

Benzoic acid protonates the alkyne, facilitating nucleophilic attack by THIQ on the isatin carbonyl. The spirooxindole intermediate undergoes retro-aldol cleavage, releasing CO₂ and forming an isocyanate, which reacts with a second THIQ molecule to yield the product.

Photoredox Catalysis

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the isoquinoline moiety can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

6,7-Dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Features :

  • A phthalideisoquinoline alkaloid with a benzofuran-1-one core fused to a tetrahydroisoquinoline moiety.
  • Key substituents include methoxy groups at positions 4, 6, and 7, and a methyl group on the isoquinoline ring .
  • Stereochemistry: (3S,5R) configuration critical for bioactivity .

Historical and Clinical Significance :

  • Originally used as a non-addictive antitussive agent due to its ability to reduce histamine-induced vascular contractility .
  • Rediscovered as a microtubule-interfering agent with anticancer properties, showing efficacy in melanoma and hepatocellular carcinoma models .
  • Unique mechanism: Alters microtubule dynamics by increasing the frequency of paused microtubules without disrupting subunit-polymer equilibrium, reducing toxicity compared to taxanes .

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Comparisons

Compound Name & IUPAC Name Structural Differences vs. Noscapine Biological Activity & Potency (IC₅₀/EC₅₀) Key References
Noscapine
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one
Reference compound - Antitumor: 20–50 µM (melanoma, hepatocellular carcinoma)
- Low toxicity in vivo
Hydrastine
(R)-6,7-dimethoxy-3-((R)-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)isobenzofuran-1(3H)-one
Lacks methoxy at C4 of isoquinoline; C3 stereochemistry differs Antimicrobial activity (Staphylococcus aureus)
- No reported microtubule effects
9-Azido-Noscapine
(S)-3-((R)-9-azido-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6,7-dimethoxyisobenzofuran-1(3H)-one
Azido group at C9 of isoquinoline Enhanced antitumor activity: IC₅₀ = 1.2 µM (CEM cells)
- Improved tubulin-binding affinity
7-Methyltectorigenin
5-hydroxy-3-(4-hydroxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one
Replaces isoquinoline with chromone core; lacks methyl group Plant-derived antioxidant; no microtubule activity

Mechanistic and Pharmacological Comparisons

Microtubule-Targeting Agents

  • Noscapine vs. Paclitaxel: Noscapine induces microtubule pausing without altering polymer mass, whereas paclitaxel stabilizes microtubules, causing severe neurotoxicity . In vivo efficacy: Noscapine reduces melanoma volume by 85% (oral) vs. 60% for paclitaxel .

Isoquinoline Alkaloids

  • Noscapine vs. Hydrastine: Hydrastine’s lack of C4-methoxy group diminishes tubulin binding but enhances antimicrobial activity . Hydrastine’s rigid isoquinoline conformation reduces metabolic flexibility compared to noscapine .

Pharmacokinetic and Toxicity Profiles

Compound Solubility Metabolic Stability Toxicity (LD₅₀)
Noscapine Low (lipophilic) Hepatic CYP3A4 oxidation to active metabolites >500 mg/kg (mice)
9-Azido-Noscapine Moderate (water-soluble derivatives possible) Enhanced resistance to CYP3A4 ~200 mg/kg (mice)
Hydrastine Very low Rapid glucuronidation Not reported

Biological Activity

Antiproliferative Activity

Noscapine and its derivatives have shown promising antiproliferative activity against various cancer cell lines. A study on N-sulfonyl and N-sulfamoyl noscapine derivatives revealed improved activities compared to the parent compound .

Case Study: MCF-7 Breast Cancer Cells

One notable derivative, ((R)-5-((S)-4,5-Dimethoxy-1,3-dihydroisobenzofuran-1-yl)-4-methoxy-6-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline) (14q), displayed sub-micromolar activity against MCF-7 breast cancer cells with an EC50 of 560 nM . This represents a significant improvement over noscapine, with a 36-fold increase in mitotic arrest activity.

Efficacy Against Multiple Cancer Types

Compound 14q demonstrated broad-spectrum anticancer activity, as shown in the following table:

Cancer TypeCell LineGI50 (nM)
BreastMCF-7560
PancreaticPANC-1980
MelanomaMDA-MB-435271
MelanomaSK-MEL-5443

These results indicate the potential of noscapine derivatives as versatile anticancer agents .

The biological activity of noscapine and its derivatives is primarily attributed to their interaction with microtubules, leading to cell cycle arrest and apoptosis.

Microtubule Interference

Noscapine analogs act as microtubule-interfering agents, disrupting the normal dynamics of microtubule polymerization and depolymerization . This interference leads to mitotic arrest, preventing cancer cells from completing cell division.

Cell Cycle Arrest

Research has shown that noscapine derivatives can induce significant cell cycle arrest. For instance, compound 14q caused 246% and 166% of cells to arrest in mitosis against MCF-7 and PANC-1 cells, respectively .

Multidrug Resistance

An important aspect of noscapine's biological activity is its effectiveness against multidrug-resistant cancer cells. The antiproliferative effect of compound 14q was maintained against drug-resistant NCI/AdrRES cells, which express high levels of the multidrug efflux pump, P-glycoprotein . This suggests that noscapine derivatives may overcome common mechanisms of drug resistance in cancer treatment.

Structure-Activity Relationships

The biological activity of noscapine derivatives is highly dependent on their chemical structure. Studies have revealed several key structure-activity relationships:

  • N-sulfonyl and N-sulfamoyl modifications generally improve anticancer activity.
  • Heteroaromatic functionalities, particularly N-methylimidazol-4-yl side chains, enhance antiproliferative effects.
  • The position of substituents on cyclic structures (e.g., thienyl and furanyl) influences activity, with 2-position generally preferred over 3-position .

Potential Therapeutic Applications

The diverse biological activities of noscapine and its derivatives suggest several potential therapeutic applications:

  • Cancer Treatment : The compound shows promise as a novel anticancer agent, particularly for breast, pancreatic, and melanoma cancers .
  • Multidrug-Resistant Cancers : Its efficacy against drug-resistant cell lines indicates potential use in treating cancers that have developed resistance to conventional therapies .
  • Combination Therapy : The unique mechanism of action suggests potential synergistic effects when combined with other anticancer drugs.

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